molecular formula C11H7N3O3S B15197065 2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one CAS No. 64411-79-6

2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one

Cat. No.: B15197065
CAS No.: 64411-79-6
M. Wt: 261.26 g/mol
InChI Key: POWIWPDTQMHRHK-UHFFFAOYSA-N
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Description

2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one is a heterocyclic compound with the molecular formula C11H7N3O3S and a molecular weight of 261.257 g/mol . This compound is characterized by its unique structure, which includes a thia-diaza-fluorenone core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thia-diaza-fluorenones.

Scientific Research Applications

2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological activities. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one is unique due to its thia-diaza-fluorenone core, which imparts distinct chemical and biological properties.

Properties

CAS No.

64411-79-6

Molecular Formula

C11H7N3O3S

Molecular Weight

261.26 g/mol

IUPAC Name

2-methyl-8-nitro-[1,3]thiazino[3,2-a]benzimidazol-4-one

InChI

InChI=1S/C11H7N3O3S/c1-6-4-10(15)13-9-3-2-7(14(16)17)5-8(9)12-11(13)18-6/h2-5H,1H3

InChI Key

POWIWPDTQMHRHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2S1

Origin of Product

United States

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